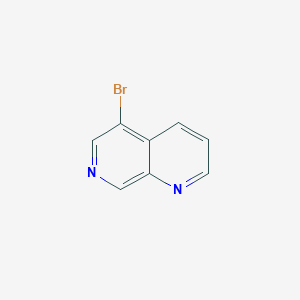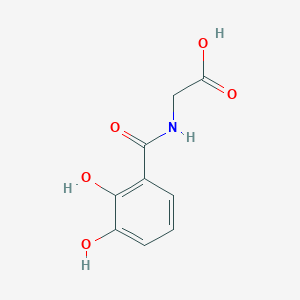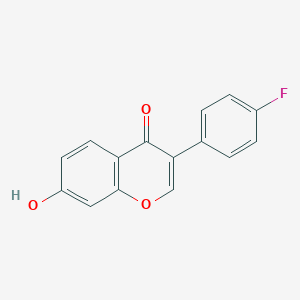
氰化金钠
描述
Sodium gold cyanide, also known as sodium dicyanoaurate, is a coordination compound with the formula Na[Au(CN)₂]. It is a water-soluble, white crystalline solid that is primarily used in gold electroplating and gold extraction processes. The compound is highly toxic due to the presence of cyanide ions, which have a high affinity for metals and can disrupt cellular respiration.
科学研究应用
黄金开采
氰化钠广泛用于黄金开采行业 . “氰化浸出法”利用氰化钠从矿石中提取黄金,这是一种经济高效的方法 . 由于其成本效益、快速处理时间和广泛可用性,该工艺已成为全球标准做法 .
金属处理
氰化钠对黄金、锌、铜和银等金属具有很强的亲和力 . 这种特性使其能够从矿石中选择性地浸出这些金属,使其成为金属处理中的宝贵工具 .
电镀
在电镀行业,氰化钠被广泛使用 . 氰化物对金属的强亲和力使其适合电镀,在电镀中,一层金属沉积在导电表面上。
纺织行业
氰化钠用于纺织行业 . 尽管具体的应用可能有所不同,但氰化钠的化学性质可用于染色和合成纤维生产等过程。
有机化学品的生产
氰化钠用于生产有机化学品 . 它的反应性和其他化学性质使其成为有机合成中的宝贵试剂。
废水处理
氰化钠用于废水处理 . <a data-citationid="109e9a42-7a1
作用机制
Target of Action
Sodium gold cyanide, also known as gold sodium cyanide, primarily targets gold and silver ores . The compound has a high affinity for gold (I), which is exploited in the mining industry .
Mode of Action
The mode of action of sodium gold cyanide involves the oxidation and dissolution of gold in the presence of air (oxygen) and water . This process forms a soluble gold-cyanide complex, allowing for the extraction of gold from ores . The reaction can be represented as follows:
4Au+8NaCN+O2+2H2O→4Na[Au(CN)2]+4NaOH4Au + 8NaCN + O_2 + 2H_2O \rightarrow 4Na[Au(CN)_2] + 4NaOH 4Au+8NaCN+O2+2H2O→4Na[Au(CN)2]+4NaOH
In this reaction, gold metal (Au) is oxidized and dissolves to form the sodium dicyanoaurate (or sodium gold cyanide) complex .
Biochemical Pathways
Cyanide ions, a component of sodium gold cyanide, interfere with cellular respiration . They bind to the iron atom in cytochrome C oxidase in the mitochondria of cells, acting as an irreversible enzyme inhibitor . This prevents cytochrome C oxidase from transporting electrons to oxygen in the electron transport chain of aerobic cellular respiration .
Pharmacokinetics
It’s known that cyanide compounds can be absorbed through the skin , and once in the body, they can interfere with cellular respiration, leading to various health effects .
Result of Action
The primary result of sodium gold cyanide’s action is the extraction of gold from ores . The cyanide dissolves the gold from the ore into the solution as it trickles through the heap . Cyanide’s interference with cellular respiration can lead to rapid incapacitation and death at high concentrations .
Action Environment
The action of sodium gold cyanide is influenced by environmental factors. For instance, the pH level needs to be controlled at an alkaline level above 10.5 for safe use of cyanide in the gold mining industry . Moreover, cyanide compounds can persist in the environment, contaminating soil and water sources . Accidental spills or improper disposal practices can have devastating consequences for aquatic ecosystems and wildlife populations .
生化分析
Biochemical Properties
Sodium gold cyanide interacts with various biomolecules in the process of gold extraction. It exploits the high reactivity of gold towards cyanide, inducing gold metal to oxidize and dissolve in the presence of air (oxygen) and water . This results in the formation of the salt sodium dicyanoaurate, or sodium gold cyanide .
Cellular Effects
The cellular effects of sodium gold cyanide are primarily due to its high toxicity. Cyanide ions interfere with cellular respiration, resulting in the body’s tissues being unable to use oxygen . This can lead to symptoms such as headache, dizziness, fast heart rate, shortness of breath, and vomiting .
Molecular Mechanism
This process involves the oxidation of gold in the presence of cyanide, leading to the formation of sodium gold cyanide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium gold cyanide can change over time. For instance, studies have shown that the leaching efficiency of gold can be increased and sodium cyanide consumption decreased over time with the addition of certain reagents .
Dosage Effects in Animal Models
The effects of sodium gold cyanide can vary with different dosages in animal models. High doses can lead to severe symptoms such as seizures, slow heart rate, low blood pressure, loss of consciousness, and cardiac arrest .
Metabolic Pathways
Sodium gold cyanide is involved in metabolic pathways that lead to the formation of cyanide ions. These ions interfere with cellular respiration, preventing the body’s tissues from using oxygen .
Transport and Distribution
Sodium gold cyanide is transported and distributed within cells and tissues through various mechanisms. For instance, in the mining industry, sodium gold cyanide is often transported in solid form and then dissolved onsite for use .
准备方法
Synthetic Routes and Reaction Conditions: Sodium gold cyanide is typically prepared by dissolving metallic gold in a solution of sodium cyanide and oxygen. The reaction can be represented by the following equation: [ 4Au + 8NaCN + O_2 + 2H_2O \rightarrow 4Na[Au(CN)_2] + 4NaOH ] In this reaction, gold reacts with sodium cyanide and oxygen in the presence of water to form sodium gold cyanide and sodium hydroxide .
Industrial Production Methods: The industrial production of sodium gold cyanide involves the MacArthur-Forrest process, which was developed in the late 19th century. This process includes three main steps:
Crushing and Grinding: The gold ore is finely ground to increase the surface area for the cyanide solution to act upon.
Leaching: The ground ore is mixed with a dilute solution of sodium cyanide, which dissolves the gold to form sodium gold cyanide.
化学反应分析
Types of Reactions: Sodium gold cyanide undergoes several types of chemical reactions, including:
Oxidation: Sodium gold cyanide can be oxidized to form gold(III) cyanide complexes.
Reduction: It can be reduced to metallic gold using reducing agents such as zinc or sodium borohydride.
Substitution: The cyanide ligands in sodium gold cyanide can be substituted with other ligands such as thiourea or thiosulfate.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or chlorine can be used under acidic conditions.
Reduction: Reducing agents such as zinc dust or sodium borohydride are commonly used under alkaline conditions.
Substitution: Ligands like thiou
属性
IUPAC Name |
sodium;gold(1+);dicyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CN.Au.Na/c2*1-2;;/q2*-1;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDSWYDTKFSTQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[Na+].[Au+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaAu(CN)2, C2AuN2Na | |
| Record name | sodium dicyanoaurate(I) | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14950-87-9 (Parent) | |
| Record name | Sodium dicyanoaurate(I) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015280098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90934603 | |
| Record name | Gold(1+) sodium cyanide (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15280-09-8 | |
| Record name | Aurate(1-), bis(cyano-κC)-, sodium (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15280-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium dicyanoaurate(I) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015280098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aurate(1-), bis(cyano-.kappa.C)-, sodium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gold(1+) sodium cyanide (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium dicyanoaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.730 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM DICYANOAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF2520MK4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Phenylfuro[3,2-b]pyridine](/img/structure/B95193.png)













